molecular formula C10H7F3N2 B2712554 3-(Trifluoromethyl)quinolin-8-amine CAS No. 1807542-87-5

3-(Trifluoromethyl)quinolin-8-amine

Cat. No. B2712554
CAS RN: 1807542-87-5
M. Wt: 212.175
InChI Key: QTSWTGJWSFXECQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinolin-8-amine is a compound with the molecular formula C10H7F3N2 . It has a molecular weight of 212.17 g/mol . The IUPAC name for this compound is 3-(trifluoromethyl)quinolin-8-amine .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 3-(Trifluoromethyl)quinolin-8-amine, has been reported in the literature . The synthesis involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)quinolin-8-amine includes a quinoline ring with an amino group at the 8th position and a trifluoromethyl group at the 3rd position . The InChI code for this compound is InChI=1S/C10H7F3N2/c11-10(12,13)7-4-6-2-1-3-8(14)9(6)15-5-7/h1-5H,14H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.17 g/mol and a topological polar surface area of 38.9 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 .

Scientific Research Applications

properties

IUPAC Name

3-(trifluoromethyl)quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-4-6-2-1-3-8(14)9(6)15-5-7/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSWTGJWSFXECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)quinolin-8-amine

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